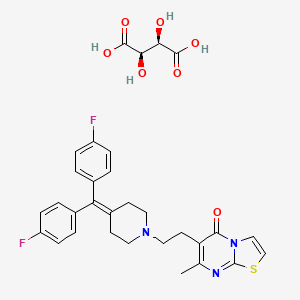
Ritanserin Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.
Applications De Recherche Scientifique
1. Treatment of Schizophrenia
Ritanserin, a 5HT2A/2C antagonist, has been explored as a potential adjunctive treatment for schizophrenia. Studies have shown that ritanserin, when added to risperidone (a common antipsychotic medication), significantly improved negative symptoms in patients with chronic schizophrenia, suggesting its potential as an adjunctive therapy for this condition (Akhondzadeh et al., 2008).
2. Sleep Disturbances in Dysthymic Patients
Ritanserin has been effective in treating sleep disturbances related to anxiety and depression, specifically in dysthymic disorder. It was observed to increase Slow Wave Sleep (SWS) in patients, suggesting a beneficial effect on sleep quality (Paiva et al., 2004).
3. Improvement of Motor Impairments in Parkinson’s Disease
Clinical observations and studies have indicated that ritanserin could reduce motor deficits in Parkinson's Disease. It seems to exert this effect by blocking serotonin inhibition on midbrain dopamine systems, potentially improving mood, drive, and motivation in patients (Ferguson et al., 2010).
4. Sleep Quality in Narcolepsy
Ritanserin has shown efficacy in improving the 'feeling of being refreshed in the morning' for narcolepsy patients. It also resulted in a significant increase of nocturnal slow-wave sleep, suggesting potential use as an add-on medication for treating impaired sleep quality in narcoleptic patients (Mayer, 2003).
5. Antagonist Effects on Serotonin Receptors
Studies indicate that ritanserin's antagonist effects on serotonin receptors can lead to various therapeutic outcomes, like improvement in sleep rhythmicity, reduction in anxiety symptoms, and modulation of cognitive functions. This broad range of effects is attributed to ritanserin's action on the 5-HT2 receptors (Leysen et al., 2004).
6. Potential in Cancer Treatment
Ritanserin has emerged as a novel kinase inhibitor with potential applications in cancer treatment. It induced apoptotic cell death in lung cancer cells via a serotonin-independent mechanism, affecting key mediators of lipid and protein signaling, metabolism, and DNA damage response (Campbell et al., 2018).
Propriétés
Numéro CAS |
93076-39-2 |
|---|---|
Formule moléculaire |
C31H31F2N3O7S |
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
NJKCCYRWKDAVQS-LREBCSMRSA-N |
SMILES isomérique |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
Synonymes |
6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one R 55667 R-55667 R55667 Ritanserin Ritanserin Hydrochloride Ritanserin Tartrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



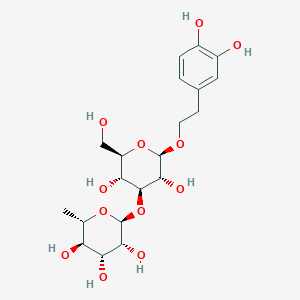
![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)
![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)
![methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253904.png)
![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)

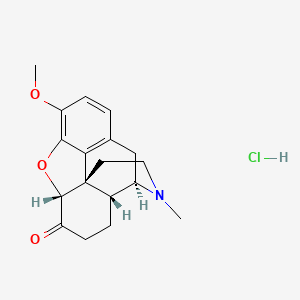
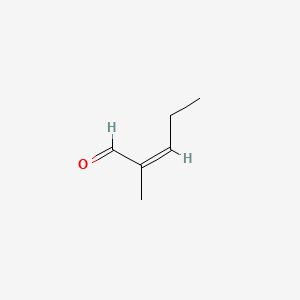
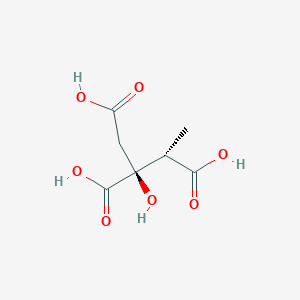

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)
